2'-Butyl-1'-oxo-N-propyl-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide
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Overview
Description
2’-Butyl-1’-oxo-N-propyl-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Butyl-1’-oxo-N-propyl-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps. The starting materials are commercially available compounds, and the synthesis involves a series of reactions including formylation, reduction, and protection of functional groups. For example, the Vilsmeier formylation of a precursor compound at a specific position, followed by reduction with sodium borohydride in methanol, and protection of the hydroxy group using tert-butyl(dimethyl)silyl chloride in methylene chloride .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to improve efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2’-Butyl-1’-oxo-N-propyl-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing ketones to alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and include specific temperatures, solvents, and reaction times.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or other reduced forms of the compound.
Scientific Research Applications
2’-Butyl-1’-oxo-N-propyl-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2’-Butyl-1’-oxo-N-propyl-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways depend on the compound’s structure and functional groups. For example, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2’-Butyl-1’-oxo-N-propyl-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide include:
- tert-Butyl 2’-oxo-1’,4’-dihydro-2’H-spiro[pyrrolidine-3,3’-quinoline]-1-carboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
The uniqueness of 2’-Butyl-1’-oxo-N-propyl-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide lies in its spiro structure, which imparts specific chemical and physical properties. This structure can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C22H32N2O2 |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
2-butyl-1-oxo-N-propylspiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide |
InChI |
InChI=1S/C22H32N2O2/c1-3-5-16-24-21(26)18-12-8-7-11-17(18)19(20(25)23-15-4-2)22(24)13-9-6-10-14-22/h7-8,11-12,19H,3-6,9-10,13-16H2,1-2H3,(H,23,25) |
InChI Key |
HERIVKYYHZFEHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NCCC |
Origin of Product |
United States |
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